molecular formula C18H21NaO4S B13827510 Sodium;2-hexyl-3-phenoxybenzenesulfonate

Sodium;2-hexyl-3-phenoxybenzenesulfonate

Cat. No.: B13827510
M. Wt: 356.4 g/mol
InChI Key: LQONWVIHYMEWNT-UHFFFAOYSA-M
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Description

Sodium 2-hexyl-3-phenoxybenzenesulfonate is an organosulfonate compound characterized by a benzene ring substituted with a hexyl chain at position 2, a phenoxy group at position 3, and a sulfonate group (-SO₃⁻Na⁺) at position 1. Its properties are influenced by the electron-withdrawing sulfonate group, the steric effects of the branched hexyl chain, and the aromatic phenoxy substituent, which may enhance stability and solubility in polar solvents .

Properties

Molecular Formula

C18H21NaO4S

Molecular Weight

356.4 g/mol

IUPAC Name

sodium;2-hexyl-3-phenoxybenzenesulfonate

InChI

InChI=1S/C18H22O4S.Na/c1-2-3-4-8-12-16-17(22-15-10-6-5-7-11-15)13-9-14-18(16)23(19,20)21;/h5-7,9-11,13-14H,2-4,8,12H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

LQONWVIHYMEWNT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-hexyl-3-phenoxybenzenesulfonate typically involves the sulfonation of 2-hexyl-3-phenoxybenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for better control over reaction parameters. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hexyl-3-phenoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;2-hexyl-3-phenoxybenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;2-hexyl-3-phenoxybenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better interaction between different phases. This compound can interact with lipid bilayers, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid molecules and proteins within the cell membrane .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

  • Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S) This linear alkyl sulfonate lacks aromatic substituents, resulting in lower thermal stability and reduced surfactant efficiency compared to the target compound. Its shorter chain (C6 vs. branched hexyl) and absence of a phenoxy group limit its ability to form stable micelles in nonpolar environments. Purity grades (e.g., USP standards) highlight its use in analytical chemistry as an ion-pairing agent .
  • Sodium 2-Ethylhexyl Sulfate (C₈H₁₇NaO₄S)
    A sulfate ester with a branched ethylhexyl chain, this compound has higher solubility in water but lower hydrolytic stability than sulfonates. Its applications in detergents and emulsifiers are comparable to the target compound, but the sulfate group’s susceptibility to degradation under acidic conditions limits its utility in high-temperature processes .

Aromatic Sulfonates with Functional Substitutions

  • Potassium Guaiacolsulfonate (C₇H₇KO₆S) Featuring a hydroxymethoxybenzene ring, this potassium salt has enhanced polarity due to hydroxyl groups, improving solubility in aqueous systems. However, the potassium counterion reduces its solubility in organic solvents compared to sodium salts.
  • Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate (C₉H₇NaO₈)
    This compound’s multiple hydroxyl groups increase its polarity and antioxidant capacity, making it suitable for pharmaceutical formulations. Unlike the target compound, its lack of a long alkyl chain limits its surfactant properties but enhances its role in free radical scavenging .

Carboxylate and Sulfonate Derivatives

  • Sodium 2-Ethylhexanoate (C₈H₁₅NaO₂) A carboxylate with a branched alkyl chain, this compound is less acidic (pKa ~5) than sulfonates (pKa ~1), reducing its ionization in neutral environments. It is widely used as a corrosion inhibitor, whereas the target compound’s sulfonate group offers stronger acidity and ionic character, favoring applications requiring pH stability .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Sodium 2-Hexyl-3-Phenoxybenzenesulfonate and Analogs

Compound Molecular Weight Solubility (Water) Stability (pH 2–12) Primary Applications
Sodium 2-hexyl-3-phenoxybenzenesulfonate ~330 g/mol Moderate High Surfactants, intermediates
Sodium 1-Hexanesulfonate 188.22 g/mol High Moderate Ion-pairing chromatography
Sodium 2-Ethylhexyl Sulfate 288.3 g/mol Very High Low (acid hydrolysis) Detergents, emulsifiers
Potassium Guaiacolsulfonate ~246 g/mol High Moderate Pharmaceuticals (expectorants)

Table 2. Substituent Effects on Performance

Feature Target Compound Sodium 1-Hexanesulfonate Sodium 2-Ethylhexanoate
Hydrophobic Group Branched hexyl + phenoxy Linear hexyl Branched ethylhexyl
Hydrophilic Group Sulfonate Sulfonate Carboxylate
Thermal Stability High (sulfonate group) Moderate Low (carboxylate degradation)
Surfactant Efficiency High (balanced HLB) Low (no aromatic stabilization) Moderate (limited solubility)

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